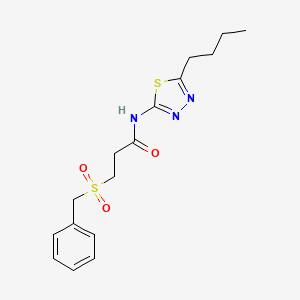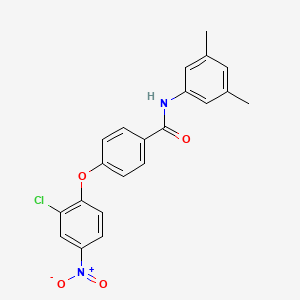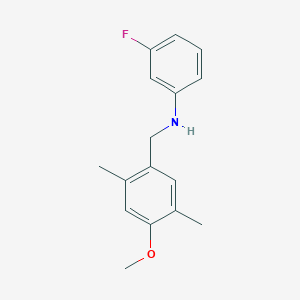
N-(4-bromophenyl)-N'-isopropylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N'-isopropylethanediamide, commonly known as BrP-LPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BrP-LPA belongs to the class of lysophosphatidic acid (LPA) analogs, which are known to play important roles in various physiological processes such as inflammation, cell proliferation, and cell migration.
Mécanisme D'action
The mechanism of action of BrP-N-(4-bromophenyl)-N'-isopropylethanediamide is not fully understood, but it is believed to act through the N-(4-bromophenyl)-N'-isopropylethanediamide receptors, which are G protein-coupled receptors. BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has been shown to selectively activate the N-(4-bromophenyl)-N'-isopropylethanediamide1 receptor subtype, leading to downstream signaling pathways that regulate cell proliferation, migration, and apoptosis.
Biochemical and Physiological Effects:
BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has been shown to induce cell cycle arrest and apoptosis, leading to inhibition of cell growth. In fibroblasts, BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has been shown to inhibit collagen synthesis and reduce fibrosis. In inflammatory cells, BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has been shown to reduce cytokine production and inhibit immune cell migration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BrP-N-(4-bromophenyl)-N'-isopropylethanediamide in lab experiments is its selectivity for the N-(4-bromophenyl)-N'-isopropylethanediamide1 receptor subtype, which allows for more specific targeting of downstream signaling pathways. Additionally, BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has been shown to have low toxicity in vitro and in vivo, making it a potentially safe therapeutic agent. However, one of the limitations of using BrP-N-(4-bromophenyl)-N'-isopropylethanediamide is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on BrP-N-(4-bromophenyl)-N'-isopropylethanediamide. One area of interest is the development of BrP-N-(4-bromophenyl)-N'-isopropylethanediamide analogs with improved solubility and potency. Another area of interest is the investigation of the potential therapeutic applications of BrP-N-(4-bromophenyl)-N'-isopropylethanediamide in other diseases such as cardiovascular disease and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of BrP-N-(4-bromophenyl)-N'-isopropylethanediamide and its downstream signaling pathways.
Méthodes De Synthèse
BrP-N-(4-bromophenyl)-N'-isopropylethanediamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One of the commonly used methods for chemical synthesis involves the reaction between 4-bromobenzoic acid and isopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product, N-(4-bromophenyl)-N'-isopropylurea. The intermediate product is then reacted with ethylenediamine in the presence of a dehydrating agent such as thionyl chloride to form BrP-N-(4-bromophenyl)-N'-isopropylethanediamide.
Applications De Recherche Scientifique
BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, fibrosis, and inflammation. It has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has also been shown to have anti-fibrotic effects in animal models of liver fibrosis and lung fibrosis. Additionally, BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-7(2)13-10(15)11(16)14-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJESQLOHBJAFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[4-(2,4-dimethylphenoxy)butoxy]-2-methylquinoline](/img/structure/B5027648.png)


![5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027657.png)
![4-chloro-3-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5027658.png)
![benzyl N-[2-(benzoylamino)-3-(2-furyl)acryloyl]-beta-alaninate](/img/structure/B5027666.png)

![N~2~-1,3-benzodioxol-5-yl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5027677.png)
![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-2-isopropyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5027698.png)
![5-[4-(diethylamino)benzylidene]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5027702.png)

![5-[2-(benzyloxy)-3,5-diiodobenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027713.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B5027715.png)